molecular formula C21H18N2O3S B2745546 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 921890-21-3

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2745546
M. Wt: 378.45
InChI Key: WAWNIMPXVCOKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Enantioselective Reactions

The catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives, demonstrates the compound's utility in creating enantioselective products with high yields and selectivity. This application is crucial for the synthesis of optically active compounds, which are important in pharmaceuticals (Munck et al., 2017).

Antitumor Evaluation

Compounds derived from the structural framework of "N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide" have been evaluated for their antitumor properties. Studies have shown that these compounds exhibit high inhibitory effects on various human cancer cell lines, showcasing their potential as antitumor agents (Shams et al., 2010).

Synthetic Pathways and Mechanistic Insights

Research has also focused on the synthetic pathways and mechanistic insights involving compounds with a dibenzo[b,f][1,4]oxazepin core. These studies are critical for understanding how these compounds can be synthesized and manipulated for various applications, including the development of new materials or pharmaceuticals (Kumar et al., 2007).

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of coordination complexes constructed from derivatives of dibenzo[b,f][1,4]oxazepines have been studied for their antioxidant activity. These studies not only provide insights into the chemical behavior of these compounds but also explore their potential in medicinal chemistry (Chkirate et al., 2019).

Construction of Heterocyclic Skeletons

Research on the construction of dibenzo-fused seven-membered nitrogen heterocycles from 2′-amino-2-hydroxybiphenyl and isothiocyanates via iodine-mediated cyclodesulfurization underscores the versatility of dibenzo[b,f][1,4]oxazepines in synthesizing novel heterocyclic compounds. These advancements in synthetic methodologies contribute to the broader field of heterocyclic chemistry, offering new routes to complex structures (Murata et al., 2021).

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-2-23-17-7-3-4-8-19(17)26-18-10-9-14(12-16(18)21(23)25)22-20(24)13-15-6-5-11-27-15/h3-12H,2,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWNIMPXVCOKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.